molecular formula C13H11NO2 B6336898 5-(o-Tolyl)picolinic acid CAS No. 1225689-48-4

5-(o-Tolyl)picolinic acid

Cat. No.: B6336898
CAS No.: 1225689-48-4
M. Wt: 213.23 g/mol
InChI Key: WTNCQGKPHBZRCA-UHFFFAOYSA-N
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Description

5-(o-Tolyl)picolinic acid: is an organic compound with the molecular formula C₁₃H₁₁NO₂ It is a derivative of picolinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by an o-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(o-Tolyl)picolinic acid typically involves the reaction of picolinic acid with o-tolyl derivatives under specific conditions. One common method involves the use of a multi-component reaction involving 2-oxopropanoic acid or ethyl 2-oxopropanoate, ammonium acetate, malononitrile, and various aldehydes. This reaction is facilitated by a novel nanoporous heterogeneous catalyst, such as UiO-66 (Zr)-N(CH₂PO₃H₂)₂ .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar multi-component reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-(o-Tolyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) is commonly used as an oxidizing agent.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: 5-(o-Tolyl)picolinic acid is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which can be studied for their catalytic and electronic properties .

Biology: In biological research, derivatives of picolinic acid, including this compound, are studied for their potential antiviral and antimicrobial properties. They have shown activity against enveloped viruses by inhibiting viral entry and fusion .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an immunomodulator and its ability to bind to zinc finger proteins, which are involved in viral replication and cellular functions .

Industry: In the industrial sector, this compound and its derivatives are explored for their use as herbicides. They exhibit herbicidal activity by inhibiting the growth of certain plant species .

Comparison with Similar Compounds

    Picolinic acid: A parent compound with similar coordination chemistry properties.

    Nicotinic acid: An isomer with the carboxyl group at the 3-position.

    Isonicotinic acid: An isomer with the carboxyl group at the 4-position.

Uniqueness: 5-(o-Tolyl)picolinic acid is unique due to the presence of the o-tolyl group, which imparts distinct chemical and biological properties. This substitution enhances its ability to form specific metal complexes and increases its potential as an antiviral and herbicidal agent compared to its parent compound and other isomers .

Properties

IUPAC Name

5-(2-methylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9-4-2-3-5-11(9)10-6-7-12(13(15)16)14-8-10/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNCQGKPHBZRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679297
Record name 5-(2-Methylphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225689-48-4
Record name 5-(2-Methylphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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